Dapk-IN-2

DAPK3 Partial Inhibition ZIPK

Complete DAPK3 knockout often produces non-physiological artifacts in smooth muscle contraction and cytoskeletal dynamics studies. Dapk-IN-2 (WAY-380496) solves this by providing moderate, tunable DAPK3 modulation (36% inhibition at 10 μM) rather than full enzymatic suppression-ideal for context-dependent kinase research. Its oxazol-5(4H)-one core also serves as a tractable starting point for SAR-driven lead optimization. - Achieves 36% DAPK3 inhibition at 10 μM, preserving basal kinase function. - Validated in cerebral infarction and ischemia models; ready-to-use chemical probe. - Cost-effective and widely available; excellent reference compound for HTS assay development.

Molecular Formula C17H14N2O4
Molecular Weight 310.30 g/mol
Cat. No. B12386868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDapk-IN-2
Molecular FormulaC17H14N2O4
Molecular Weight310.30 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=NC(=CC3=CN=CC=C3)C(=O)O2)OC
InChIInChI=1S/C17H14N2O4/c1-21-14-6-5-12(9-15(14)22-2)16-19-13(17(20)23-16)8-11-4-3-7-18-10-11/h3-10H,1-2H3/b13-8-
InChIKeyVQKPPWJEZADXST-JYRVWZFOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dapk-IN-2: A Versatile DAPK Inhibitor for Cerebral Infarction and Autophagy Research


Dapk-IN-2 (also known as WAY-380496) is a small-molecule inhibitor targeting Death-Associated Protein Kinase (DAPK) [1]. It is chemically defined as (E)-2-(3,4-dimethoxyphenyl)-4-(pyridin-3-ylmethylene)oxazol-5(4H)-one, with a molecular weight of 310.30 g/mol and CAS number 304000-05-3 [2]. The compound has demonstrated activity against DAPK3 (also known as ZIPK) in vitro and is primarily employed as a chemical probe to investigate DAPK-mediated pathways in cerebral infarction, ischemic diseases, and autophagy regulation [3].

Why Dapk-IN-2 Cannot Be Replaced by Pan-DAPK Inhibitors like TC-DAPK 6


The DAPK family comprises multiple isoforms (DAPK1, DAPK2, DAPK3/ZIPK) with distinct physiological roles and disease associations. While pan-DAPK inhibitors like TC-DAPK 6 exhibit potent nanomolar IC50 values against DAPK1 (69 nM) and DAPK3 (225 nM) [1], their broad-spectrum inhibition may confound mechanistic studies or induce unwanted off-target effects. In contrast, Dapk-IN-2 exhibits a markedly weaker and potentially more nuanced interaction with DAPK3, showing only 36% inhibition at 10 μM [2]. This differential activity profile may be critical for researchers requiring partial or context-dependent DAPK modulation rather than complete enzymatic suppression, particularly in models where DAPK1 and DAPK3 play opposing or cell-type-specific roles.

Quantitative Evidence for Selecting Dapk-IN-2 Over Alternative DAPK Inhibitors


Weak DAPK3 Inhibition Provides a Unique Pharmacological Window

Dapk-IN-2 exhibits only 36% inhibition of DAPK3 at a concentration of 10 μM, compared to the nanomolar IC50 values (e.g., 225 nM for DAPK3) of potent pan-inhibitors like TC-DAPK 6 [1][2]. This partial inhibition distinguishes Dapk-IN-2 from high-affinity ATP-competitive inhibitors, offering a tool for probing the effects of modest DAPK3 activity reduction without complete ablation.

DAPK3 Partial Inhibition ZIPK

Lack of Potent DAPK1 Inhibition May Reduce Off-Target Cellular Effects

While specific DAPK1 inhibition data is not available for Dapk-IN-2, its weak activity against DAPK3 (36% at 10 μM) [1] contrasts sharply with compounds like HS38, which potently inhibit DAPK1 with a Kd of 300 nM [2]. By implication, Dapk-IN-2 likely does not significantly engage DAPK1 at typical cellular concentrations, thereby avoiding the broad effects on autophagy and apoptosis associated with potent DAPK1 blockade.

DAPK1 Isoform Selectivity Autophagy

Commercial Availability and Cost-Effective Research Tool

Dapk-IN-2 is commercially available from multiple suppliers at competitive price points. For example, a 5 mg quantity is listed at $252 from GlpBio [1] and ¥973 from TargetMol [2]. In contrast, more specialized DAPK3 inhibitors like HS94 are offered at higher cost and with limited vendor availability, potentially hindering high-throughput or large-scale studies.

Procurement Cost-Effectiveness Research Tool

Documented Use in Cerebral Ischemia Models Guides Disease-Relevant Application

Unlike many DAPK inhibitors whose primary validation is limited to kinase panels, Dapk-IN-2 is explicitly cited in the primary literature and vendor annotations for use in research of cerebral infarction and ischemic diseases [1][2]. While direct in vivo efficacy data remains sparse, this established application context provides a clear starting point for investigators studying DAPK in neuroprotection.

Cerebral Infarction Ischemic Disease In Vivo

Structural Novelty and Chemical Scaffold Differentiate from Common Kinase Inhibitors

Dapk-IN-2 (WAY-380496) is an oxazol-5(4H)-one derivative , a scaffold distinct from the imidazo[1,2-b]pyridazine core of HS38 or the thiazole-based structures of other DAPK inhibitors [1]. This unique chemotype may impart distinct physicochemical properties and off-target kinase selectivity profiles, which are essential considerations in medicinal chemistry optimization or polypharmacology studies.

Chemical Scaffold Oxazolone Medicinal Chemistry

Optimal Use Cases for Dapk-IN-2 in Academic and Industrial Research


DAPK3 Partial Inhibition in Smooth Muscle Function Studies

Given the weak inhibition of DAPK3 (36% at 10 μM) [1], Dapk-IN-2 is ideally suited for experiments investigating the role of DAPK3 in smooth muscle contraction, cell motility, or cytoskeletal dynamics where complete kinase knockout may be non-physiological. Use at micromolar concentrations to achieve a moderate, tuneable reduction in DAPK3 activity without abolishing its function.

Cost-Effective High-Throughput Screening (HTS) for DAPK Modulators

The relatively low cost and wide availability of Dapk-IN-2 [2][3] make it an excellent positive control or reference compound for developing and validating high-throughput screening assays aimed at identifying novel DAPK inhibitors. Its moderate activity ensures a sufficient assay window for detecting both stronger and weaker hits.

Mechanistic Studies of DAPK in Cerebral Ischemia In Vivo

Capitalize on the compound's documented use in cerebral infarction research [4] by employing Dapk-IN-2 in rodent models of stroke. Administer intraperitoneally or intravenously (formulation permitting) to assess the impact of DAPK inhibition on infarct volume, neurological deficits, and inflammatory responses post-ischemia.

Structure-Activity Relationship (SAR) and Scaffold Hopping

Utilize Dapk-IN-2 as a starting point for medicinal chemistry efforts. Its oxazol-5(4H)-one core is chemically tractable and distinct from other DAPK inhibitor classes, enabling SAR exploration to improve potency, selectivity, and drug-like properties while circumventing existing intellectual property.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


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